molecular formula C13H16N4O B14351361 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol CAS No. 93258-08-3

2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol

Cat. No.: B14351361
CAS No.: 93258-08-3
M. Wt: 244.29 g/mol
InChI Key: XQUMBEDPEOLVDH-UHFFFAOYSA-N
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Description

2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol is an organic compound that belongs to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with an amino group and a methyl group, connected to a phenyl ring via an ethyl chain. The presence of both amino and hydroxyl functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ammonia or an amine source under controlled conditions.

    Substitution Reaction: The amino group is introduced at the 2-position of the pyrimidine ring through a substitution reaction.

    Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring substituted with an ethyl chain, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)acetaldehyde.

    Reduction: Formation of 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares the aminopyrimidine core structure but differs in the substitution pattern.

    2-Amino-6-methylpyrimidin-4-ol: Another derivative with a similar core but different functional groups.

Uniqueness

2-(4-(2-Amino-6-methylpyrimidin-4-ylamino) phenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

93258-08-3

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

2-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]ethanol

InChI

InChI=1S/C13H16N4O/c1-9-8-12(17-13(14)15-9)16-11-4-2-10(3-5-11)6-7-18/h2-5,8,18H,6-7H2,1H3,(H3,14,15,16,17)

InChI Key

XQUMBEDPEOLVDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)CCO

Origin of Product

United States

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